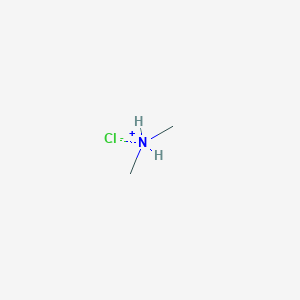

Dimethylamine hydrochloride

Vue d'ensemble

Description

Dimethylamine hydrochloride (DMA·HCl, (CH₃)₂NH·HCl) is a white crystalline solid with a melting point of 170–173°C . It is highly soluble in water, alcohol, and diethyl ether, making it a versatile reagent in organic synthesis . DMA·HCl is widely used in pharmaceuticals (e.g., chlorpromazine hydrochloride ), agrochemicals, and as a precursor for deuterated compounds . Its synthesis involves reacting dimethylamine gas with hydrochloric acid under controlled conditions to maximize yield and purity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylamine hydrochloride is prepared by the salt formation of dimethylamine and hydrochloric acid. The traditional method involves slowly adding hydrochloric acid to dimethylamine while maintaining the temperature below 15°C and keeping the pH between 7 and 8 . After the reaction, activated carbon is added for decolorization, and the filtrate is adjusted to pH 3-4 with hydrochloric acid. The solution is then concentrated under reduced pressure to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by heating a dimethylamine water solution and reacting it with hydrochloric acid in two packing towers. The resulting solution is distilled to remove water, cooled, centrifuged, and dried under reduced pressure to obtain the final product .

Analyse Des Réactions Chimiques

Nitrosation Reactions

Dimethylamine hydrochloride serves as a precursor in the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. This reaction occurs under specific industrial and environmental conditions:

| Factor | Conditions | NDMA Formation (ppb) | Source |

|---|---|---|---|

| NO₂ Concentration | 50 ppb, 65°C, 150 min | 93.8 (Supplier A) | |

| Reaction Time | 150 min vs. 22°C | 4.3 (Supplier B) | |

| Temperature | 65°C vs. 22°C | 10-fold increase |

Mechanism : Atmospheric NO₂ reacts with dimethylamine (released from this compound) to form NDMA via nitrosonium ion intermediates. This process is accelerated by heat and prolonged reaction times .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly in pharmaceutical synthesis:

Example: SNAr (Nucleophilic Aromatic Substitution)

-

Reagents : 2-Chloropyridine reacts with this compound.

-

Conditions : 235°C, 15 min residence time, solvent-free.

-

Product : 2-(Dimethylamino)pyridine with quantitative conversion .

Oxidation and Reduction

-

Oxidation : Reacts with hydrogen peroxide to form dimethylamine N-oxide .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces it back to dimethylamine .

Thermodynamic Data (NIST)

| Reaction | ΔrH° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| C₃H₅Cl + 2C₂H₇N → C₅H₁₁N + C₂H₈ClN | -82.6 ± 0.4 | Liquid phase, 25°C |

Environmental Degradation

In the atmosphere, this compound decomposes to release dimethylamine (DMA), which reacts with hydroxyl radicals (HO- ):

-

Products : Dimethylnitrosamine (DMNA), formaldehyde, and amides .

-

Half-life : DMNA degrades in sunlight (~1 hour), while N-nitrodimethylamine (NNDA) persists longer .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition:

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Properties

Dimethylamine hydrochloride has been investigated for its role in developing advanced wound dressings. Specifically, N-(2-Chloroethyl) this compound has shown promising antibacterial activity when incorporated into quaternized aminochitosan (QAMCS) membranes. A study demonstrated that these membranes exhibited inhibition rates against common pathogens such as Escherichia coli and Staphylococcus aureus, with maximum inhibition values ranging from 80% to 98% depending on concentration .

| Pathogen | Inhibition Rate (%) |

|---|---|

| E. coli | 80-98 |

| Pseudomonas aeruginosa | 80-98 |

| Staphylococcus aureus | 80-98 |

| Bacillus cereus | 80-98 |

Biocompatibility and Biodegradability

The QAMCS membranes not only demonstrated excellent antibacterial properties but also showed good biocompatibility and biodegradability, making them suitable for medical applications .

Agricultural Applications

Particle Formation in Coastal Environments

In agricultural contexts, this compound is involved in particle formation reactions with methanesulfonic acid (MSA). Research indicates that the reaction's temperature significantly affects particle formation, which is crucial for understanding environmental impacts in coastal areas .

| Temperature (°C) | Particle Formation Rate |

|---|---|

| 0 | High |

| 20 | Moderate |

| 40 | Low |

Organic Synthesis

This compound serves as a critical reagent in various organic synthesis processes:

- Cationic Polymers : It is used for quaternization of cellulose, leading to the production of cationic polymers that have applications in textiles and personal care products.

- Chelating Agents : It aids in the preparation of amine-based chelating agents, which are essential in various chemical processes.

- Textile Industry : DMA·HCl is utilized to create fabric softeners and other textile chemicals, enhancing the properties of fabrics .

Case Study 1: Wound Dressing Development

A recent study focused on enhancing the antibacterial characteristics of chitosan biopolymer using this compound derivatives. The results indicated that the modified membranes significantly outperformed traditional materials in terms of antibacterial efficacy and biocompatibility, suggesting a viable path for advanced wound care solutions .

Case Study 2: Environmental Impact Assessment

Research conducted on the interaction between MSA and various amines, including dimethylamine, provided insights into atmospheric chemistry and environmental science. The findings highlighted how temperature variations could influence particle formation, which is crucial for understanding air quality in agricultural regions .

Mécanisme D'action

Dimethylamine hydrochloride exerts its effects through various mechanisms depending on its application. For instance, in the synthesis of metformin, this compound is deprotonated by cyanoguanidine, forming a guanidinium cation. The dimethylamine nitrogen then attacks the electrophilic nitrile carbon, leading to the formation of metformin hydrochloride .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of DMA·HCl with structurally related amine hydrochlorides:

Key Observations :

- DMA·HCl has a lower melting point than methylamine and diethylamine hydrochlorides, reflecting weaker ionic interactions due to its branched structure.

- Its high solubility in polar solvents enables broad utility in aqueous and organic reactions .

Activité Biologique

Dimethylamine hydrochloride (DMA·HCl) is a chemical compound that has garnered attention for its diverse biological activities and applications across various fields, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological effects, and relevant case studies.

This compound is synthesized through the reaction of dimethylamine, a secondary amine, with hydrochloric acid. It typically appears as a white crystalline solid or powder. The compound is notable for its role as a building block in the synthesis of various pharmaceuticals and industrial chemicals.

Pharmacological Activities

Dimethylamine derivatives exhibit a wide range of pharmacological activities, making them valuable in treating various medical conditions. Some key activities include:

- Antimicrobial Properties : DMA·HCl has been studied for its antibacterial effects. For instance, N-(2-Chloroethyl) this compound has shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with inhibition rates ranging from 80% to 98% .

- Analgesic Effects : Certain dimethylamine derivatives have been indicated for pain relief, functioning as analgesics in clinical settings .

- Antihistaminic Activity : Dimethylamine moieties are present in several antihistamines, providing relief from allergic reactions .

- Anticancer Potential : Research indicates that some dimethylamine derivatives may possess anticancer properties, although further studies are needed to elucidate their mechanisms of action .

Toxicological Profile

While this compound has beneficial applications, it also poses health risks. The compound can be toxic and irritating to the human body, affecting the nervous system and causing respiratory issues upon exposure. Notable toxicological findings include:

- Irritation and Sensitization : Exposure to DMA·HCl can lead to symptoms such as headaches, dizziness, nausea, and respiratory distress . High concentrations may cause severe irritation to the eyes, skin, and respiratory tract.

- Carcinogenicity Studies : Limited studies suggest potential carcinogenic effects. For example, prolonged exposure in animal models has shown increased incidences of liver tumors; however, these findings require further investigation to establish direct correlations in humans .

- Genotoxicity : In vitro studies have indicated that DMA may exhibit mutagenic properties under certain conditions, particularly when metabolized with liver enzymes .

Case Studies

Several case studies highlight the biological activity and safety profile of this compound:

- Wound Dressing Applications : A study demonstrated that membranes incorporating N-(2-Chloroethyl) this compound exhibited superior antibacterial properties compared to traditional materials, making them suitable for advanced wound dressing applications .

- Toxicity Assessment in Animal Models : In toxicity studies involving F344/N rats and B6C3F1 mice, doses of DMA·HCl were administered to assess safety profiles over varying durations. Results indicated no significant gross or microscopic lesions related to DMA·HCl administration at lower doses; however, higher doses resulted in notable histopathological changes .

- Environmental Impact Studies : Research into the environmental effects of DMA·HCl highlighted its role in particle formation reactions affecting agricultural ecosystems, emphasizing the need for careful handling and regulation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for dimethylamine hydrochloride, and what stoichiometric considerations are critical?

this compound is synthesized via the reaction of dimethylamine gas with hydrochloric acid. A critical stoichiometric consideration is maintaining a slight excess of this compound (1.05–1.10 molar equivalents) to ensure complete reaction with precursors like cyanoguanidine in metformin synthesis. Solvents such as toluene or n-butanol are used to enhance reaction efficiency, and purification often involves recrystallization to remove unreacted dimethylamine .

Q. Which analytical techniques are commonly employed to characterize this compound and its reaction products?

Key techniques include:

- Single-crystal X-ray diffraction : To confirm molecular structure and hydrogen-bonding patterns in crystalline forms .

- Chromatography (HPLC, GC) : For purity assessment and monitoring reaction intermediates .

- Spectroscopy (NMR, IR) : To verify functional groups and track reaction progress (e.g., disappearance of cyanoguanidine peaks in metformin synthesis) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitution reactions?

Optimization involves systematic variation of:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase byproduct formation .

- Solvent polarity : Polar solvents like water or alcohols enhance nucleophilicity of dimethylamine, while non-polar solvents favor specific intermediates .

- Catalyst selection : For example, selenium catalysts enable redox carbonylation with CO, achieving 70% yield in diuron synthesis .

Q. What strategies are effective in resolving contradictory data regarding the hygroscopic nature of this compound in different experimental setups?

Contradictions often arise from environmental humidity or storage conditions. Mitigation strategies include:

- Controlled atmosphere handling : Use desiccators or gloveboxes to prevent moisture absorption .

- Thermogravimetric analysis (TGA) : Quantify moisture content under varying humidity levels .

- Comparative studies : Replicate experiments in inert vs. ambient conditions to isolate hygroscopic effects .

Q. How does the choice of solvent influence reaction pathways and byproduct formation in this compound-mediated syntheses?

Solvent polarity and proticity directly impact reactivity:

- Polar aprotic solvents (e.g., DMF) : Stabilize ionic intermediates, favoring nucleophilic attack in drug syntheses (e.g., loperamide) .

- Protic solvents (e.g., water) : Facilitate acid-base equilibria, critical in metformin synthesis where deprotonation of this compound is essential .

- Non-polar solvents (e.g., toluene) : Reduce side reactions in selenium-catalyzed carbonylation by stabilizing CO intermediates .

Q. Methodological Considerations for Data Analysis

- Handling conflicting spectral data : Cross-validate NMR and IR results with computational modeling (e.g., density functional theory) to resolve ambiguities in product identification .

- Reaction scalability : Pilot studies using continuous flow reactors can address challenges in scaling this compound-based syntheses (e.g., metformin production) .

Q. Key Safety and Handling Protocols

Propriétés

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.